molecular formula C6H15N B1608454 (3-Methylpentyl)amine CAS No. 42245-37-4

(3-Methylpentyl)amine

Cat. No.: B1608454
CAS No.: 42245-37-4
M. Wt: 101.19 g/mol
InChI Key: JLAUIBFZZUVOBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylpentyl)amine can be synthesized through several methods, including:

    Reductive Amination: This involves the reaction of 3-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Ammonia: Direct alkylation of ammonia with 3-methylpentyl halides can produce this compound. This method requires careful control of reaction conditions to avoid over-alkylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Methylpentyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reactions: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of 3-methylpentanenitrile or 3-methylpentanamide.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or sulfonylated derivatives.

Scientific Research Applications

(3-Methylpentyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    1-Pentanamine: A primary amine with a similar structure but without the methyl group at the third carbon.

    2-Methylbutylamine: Another primary amine with a different carbon chain arrangement.

    3-Methylbutylamine: Similar structure but with a shorter carbon chain.

Uniqueness: (3-Methylpentyl)amine is unique due to the presence of the methyl group at the third carbon, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other primary amines.

Properties

IUPAC Name

3-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAUIBFZZUVOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388888
Record name (3-Methylpentyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42245-37-4
Record name (3-Methylpentyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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